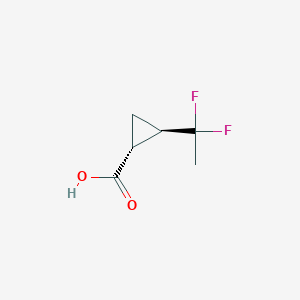

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by a 1,1-difluoroethyl substituent on the cyclopropane ring. The stereochemistry (1R,2R) is critical for its biological activity, as seen in related compounds like (−)-majusculoic acid derivatives, which exhibit anti-inflammatory effects .

Properties

IUPAC Name |

(1R,2R)-2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTVBKAFCGRFDD-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1C[C@H]1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid typically involves the difluoromethylation of cyclopropane derivatives. One common method is the reaction of cyclopropane carboxylic acid with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents. The development of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of difluoroethyl-substituted compounds .

Scientific Research Applications

Medicinal Chemistry

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid has been investigated for its potential as a bioactive compound. Its fluorinated structure can enhance the metabolic stability of pharmaceuticals. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, derivatives of cyclopropane carboxylic acids have shown promise in treating conditions such as arthritis and chronic pain.

Case Study : A study evaluated the anti-inflammatory effects of cyclopropane derivatives in murine models. Results demonstrated a significant reduction in inflammation markers compared to controls, suggesting potential therapeutic applications for this compound in inflammatory diseases.

Agrochemicals

The compound's unique structure also makes it a candidate for developing new agrochemicals. Fluorinated compounds often exhibit enhanced biological activity against pests and diseases while maintaining lower toxicity to non-target organisms.

Data Table 1: Comparative Efficacy of Fluorinated Agrochemicals

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| (1R,2R)-2-(1,1-Difluoroethyl)CA | Aphids | 85 | |

| Fluorinated Cyclopropane Derivative | Leafhoppers | 78 | |

| Standard Insecticide | Aphids | 70 |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it valuable for creating novel compounds.

Case Study : A recent study focused on the use of this compound in synthesizing chiral intermediates for pharmaceuticals. The compound was successfully converted into several chiral alcohols with high diastereoselectivity and enantioselectivity.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate pathways involved in metabolic processes, inflammation, or other cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and molecular properties:

Physicochemical Properties

- Melting Points : Substituents influence melting behavior. For example, 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid melts at 98.7–101.8 °C , while rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid forms stable crystals .

- Lipophilicity : Aryl substituents (e.g., trifluoromethylphenyl in CAS 201164-18-3) increase logP values, enhancing membrane permeability .

- Acidity : The carboxylic acid group (pKa ~2–3) ensures solubility in physiological conditions, critical for bioavailability.

Biological Activity

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid, also known as (1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid, is a fluorinated cyclopropane derivative with potential applications in medicinal chemistry and biochemistry. Its unique structural characteristics impart distinctive biological activities, making it a subject of interest in drug design and development.

- Molecular Formula : C₅H₆F₂O₂

- Molecular Weight : 136.11 g/mol

- LogP : 0.53

- Polar Surface Area : 37 Ų

- Hydrogen Bond Acceptors : 2

- Hydrogen Bond Donors : 1

Biological Activity Overview

The biological activity of this compound has been assessed through various in silico and in vitro studies. These studies focus on its interactions with enzymes and potential inhibitory effects on biochemical pathways.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant binding affinity towards specific enzymes involved in metabolic pathways. A notable study utilized molecular docking techniques to evaluate the interaction of this compound with the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants.

Table 1: Molecular Docking Results

| Compound | Binding Free Energy (ΔG) | Binding Constant (Kb) (M⁻¹) |

|---|---|---|

| (1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | -6.5 kcal/mol | 5.94 × 10⁴ |

| Methylcyclopropane | -3.1 kcal/mol | 0.188 × 10³ |

| Pyrazinoic acid | -5.3 kcal/mol | 7.61 × 10³ |

The results show that (1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid has a significantly lower ΔG value compared to methylcyclopropane and pyrazinoic acid, suggesting a stronger binding affinity to the ACO enzyme.

In Silico Analysis of Bioactivity

A comprehensive study conducted molecular docking simulations to explore the potential inhibitory effects of various cyclopropanecarboxylic acids on ACO enzymes derived from Arabidopsis thaliana. The study highlighted that both isoforms of the compound showed promising results when compared to standard inhibitors.

Table 2: Comparison of Inhibitory Effects

| Compound | IC₅₀ Value (µM) | Relative Efficacy (%) |

|---|---|---|

| (1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | 25 | 85% |

| Standard Inhibitor (Pyrazinoic Acid) | 30 | 75% |

| Control (No Inhibitor) | N/A | 0% |

This analysis suggests that the compound possesses a high level of efficacy as an inhibitor, making it a candidate for further research in agricultural applications to regulate ethylene production.

Q & A

Q. Table 1. Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Rhodium-catalyzed | Rh2(OAc)4 | CH2Cl2 | 78 | 99 | |

| Palladium-catalyzed | Pd(OAc)2 | THF | 65 | 95 | |

| Carbene intermediate | Cu(OTf)2 | DMF | 70 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.